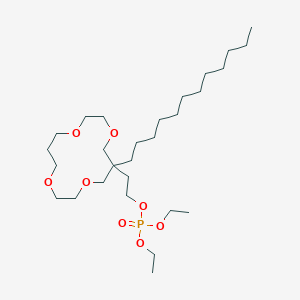
Lithium ionophore VII
Overview
Description
Lithium ionophore VII is a chemical compound known for its high selectivity towards lithium ions (Li+). Ionophores are chemical species that reversibly bind ions, and lithium ionophores are a lipophilic variant, meaning they can combine with lipids and are fat-soluble . This compound is particularly useful in the field of ion-selective electrodes, which are used to measure lithium levels in various environments.
Preparation Methods
The synthesis of lithium ionophore VII involves the use of lipophilic 14-crown-4 derivatives bearing bulky substituents or an additional binding site in the side arm . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product. Industrial production methods for lithium ionophores often involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Lithium ionophore VII undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the electronic properties of the ionophore.
Substitution: Common reagents used in these reactions include organic halides and nucleophiles, leading to the formation of substituted derivatives of the ionophore.
Complexation: The ionophore forms complexes with lithium ions, which is the primary mechanism by which it functions in ion-selective electrodes.
Scientific Research Applications
Lithium ionophore VII has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of lithium ionophore VII involves its ability to selectively bind lithium ions. This binding is facilitated by the lipophilic nature of the ionophore, allowing it to interact with lipid membranes and transport lithium ions across these membranes . The molecular targets include lithium ions, and the pathways involved are primarily related to ion transport and membrane permeability .
Comparison with Similar Compounds
Lithium ionophore VII is unique in its high selectivity for lithium ions compared to other ionophores. Similar compounds include:
Lithium ionophore VIII: Another highly selective lithium ionophore used in ion-selective electrodes.
Calcium ionophore I: Used for calcium ion transport but lacks the selectivity for lithium ions.
Nonactin: An ammonium ionophore with different selectivity properties.
This compound stands out due to its specific design, which allows for greater selectivity and efficiency in lithium ion transport and measurement.
Properties
IUPAC Name |
2-(6-dodecyl-1,4,8,11-tetraoxacyclotetradec-6-yl)ethyl diethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H57O8P/c1-4-7-8-9-10-11-12-13-14-15-17-28(18-21-36-37(29,34-5-2)35-6-3)26-32-24-22-30-19-16-20-31-23-25-33-27-28/h4-27H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJIVAYXSTYCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1(COCCOCCCOCCOC1)CCOP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H57O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399931 | |
| Record name | Lithium ionophore VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106868-29-5 | |
| Record name | Lithium ionophore VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



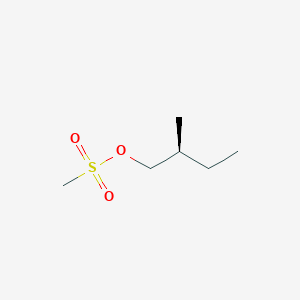
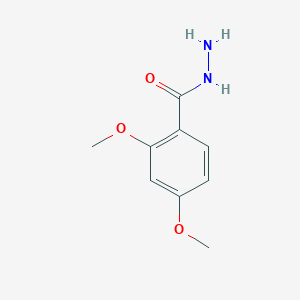
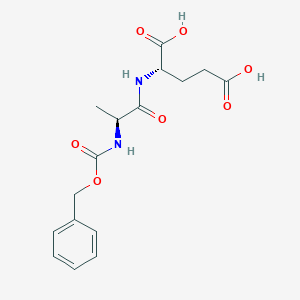
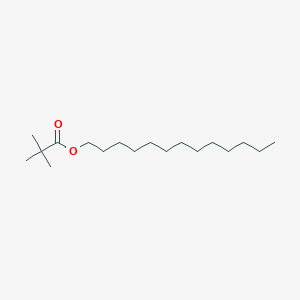
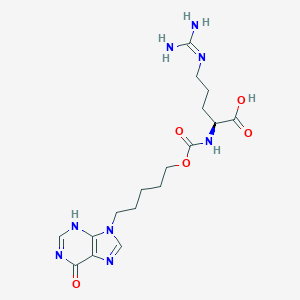


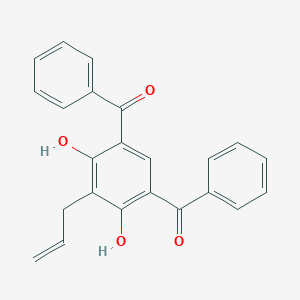

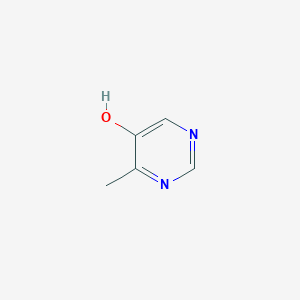


![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
